2-(4-ethoxyphenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-2-26-17-9-3-14(4-10-17)11-19(24)22-12-18-13-23(20(25)27-18)16-7-5-15(21)6-8-16/h3-10,18H,2,11-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXTYDVTAYXOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Cyclization (One-Step Method)
Adapted from US7087784B2, this method employs a carbamate intermediate and an acetamidoacetoxypropane derivative under basic conditions:
Reaction Scheme :
$$
\text{N-Aryl-O-alkylcarbamate (II)} + \text{(S)-Acetamidoacetoxypropane (III)} \xrightarrow[\text{Base, Li}^+]{\text{THF}} \text{Oxazolidinone (I)}
$$
Procedure :
- Dissolve N-(4-fluorophenyl)-O-isobutylcarbamate (10 mmol) in tetrahydrofuran (THF).
- Add lithium t-butoxide (3 eq) and (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide (2 eq).
- Stir at 20–25°C for 24 hours.
- Quench with saturated NH₄Cl, extract with methylene chloride, and crystallize in xylenes.
Yield : ~72% after crystallization.
Advantages :
- Single-step process minimizes intermediate isolation.
- High stereochemical purity (≥98% ee).
Epoxide Ring-Opening Cyclization
Reported in Tetrahedron Letters, this method uses glycidyl butyrate and 4-fluoroaniline under strong base conditions:
Procedure :
- React 4-fluoroaniline (1 eq) with glycidyl butyrate (1.2 eq) in THF at −78°C using n-butyllithium.
- Warm to room temperature and stir for 6 hours.
- Acidify with HCl to precipitate the β-amino alcohol intermediate.
- Cyclize using triphosgene (0.5 eq) in dichloromethane.
Yield : 65–70% over two steps.
Introduction of the 4-Fluorophenyl Group
Palladium-catalyzed cross-coupling, as described in US20030166620A1, enables regioselective aryl group installation:
Reaction Scheme :
$$
\text{Trimethylstannyl Oxazolidinone (2)} + \text{4-Fluorophenyl Halide (3)} \xrightarrow[\text{Pd(0)}]{\text{DMF}} \text{3-(4-Fluorophenyl)oxazolidinone (1)}
$$
Procedure :
- Prepare 5-(trimethylstannyl)oxazolidinone via stannylation of the β-amino alcohol intermediate.
- React with 1-bromo-4-fluorobenzene (1.2 eq) in dimethylformamide (DMF) using Pd(PPh₃)₄ (5 mol%) at 100°C for 8 hours.
- Purify by silica gel chromatography.
Acetamide Side Chain Functionalization
The 4-ethoxyphenylacetamide moiety is introduced via nucleophilic acyl substitution or reductive amination:
Acetylation of Amine Intermediate
Procedure :
- React the oxazolidinone methylamine intermediate (1 eq) with 2-(4-ethoxyphenyl)acetyl chloride (1.1 eq) in THF.
- Add triethylamine (2 eq) as a base and stir at 0°C for 2 hours.
- Extract with ethyl acetate and concentrate.
Reductive Amination
Alternative route for improved scalability:
Procedure :
- Condense 2-(4-ethoxyphenyl)acetaldehyde (1 eq) with the oxazolidinone methylamine using NaBH₃CN (1.5 eq) in methanol.
- Stir at room temperature for 12 hours.
- Isolate via fractional distillation.
Comparative Analysis of Synthetic Routes
Characterization and Validation
Critical analytical data for the final compound:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.12 (d, J = 8.8 Hz, 2H, ArH), 6.98 (m, 4H, ArH), 4.78 (m, 1H, CH), 4.12 (q, J = 6.8 Hz, 2H, OCH₂), 3.89 (m, 2H, NCH₂), 3.45 (m, 4H, morpholine), 2.05 (s, 3H, COCH₃).
- HPLC Purity : ≥99.5% (C18 column, 70:30 MeOH:H₂O).
- Melting Point : 158–160°C.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It may find applications in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Core Scaffold Variations
- Linezolid (): The prototypical oxazolidinone antibiotic contains a morpholine-substituted phenyl group at the 3-position of the oxazolidinone ring. Its structure is (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide. The morpholine group enhances solubility and bioavailability (oral bioavailability: ~100%).
- Sutezolid (): Features a thiomorpholine substituent instead of morpholine, improving activity against Mycobacterium tuberculosis. Its structure is (S)-N-((3-(3-fluoro-4-thiomorpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide.
- Compound 10f (): A teraryl oxazolidinone with a pyridin-2-yl-pyrazole substituent at the 4-position of the phenyl ring. This modification increases antibacterial potency (MIC against MRSA: ≤0.5 µg/mL) and reduces bone marrow toxicity compared to linezolid.
Substituent Effects on Activity
- 4-Ethoxyphenyl Acetamide Group : Present in the target compound, this group may enhance lipophilicity and membrane penetration compared to simpler acetamide derivatives ().
- Fluorine Substitution : The 4-fluorophenyl group in the target compound and linezolid improves target binding affinity and metabolic stability by reducing cytochrome P450-mediated oxidation.
Antibacterial Activity
Table 1: Comparative Antibacterial Profiles
Pharmacokinetics and Toxicity
Solubility and Bioavailability
Toxicity Profiles
- Target Compound: No direct toxicity data, but structural analogs (e.g., 10f) show reduced hERG channel inhibition (IC50 > 30 µM) and myelosuppression in preclinical models.
- Sutezolid : Lower cytotoxicity in human cell lines (IC50 > 50 µM) compared to linezolid (IC50 ~20 µM).
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-(4-ethoxyphenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, and how are reaction conditions optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of substituted aryl amines with cyanoacetate derivatives under controlled conditions. For example, in analogous oxazolidinone-containing compounds, key steps include:
- Step 1: Formation of the oxazolidinone ring via cyclization of 4-fluorophenyl glycidol derivatives with carbamate intermediates .
- Step 2: Acetamide coupling using 2-(4-ethoxyphenyl)acetic acid activated via EDCI/HOBt in anhydrous DMF .
- Critical Conditions: Temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acylating agent) are optimized to minimize side products. Reaction progress is monitored via TLC and HPLC .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer:
- 1H/13C NMR: Assign aromatic protons (δ 6.8–7.5 ppm for 4-ethoxyphenyl and 4-fluorophenyl groups) and oxazolidinone carbonyl signals (δ 170–175 ppm) .
- IR Spectroscopy: Confirm C=O stretches (1660–1680 cm⁻¹ for acetamide and oxazolidinone) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₂₅H₂₄FN₂O₄: 453.17) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer: Discrepancies in NMR or IR data may arise from conformational isomerism or impurities. Strategies include:
- Variable Temperature NMR: Identify dynamic processes (e.g., rotameric equilibria) by observing signal coalescence at elevated temperatures .
- X-ray Crystallography: Use SHELX software to resolve ambiguous stereochemistry or hydrogen-bonding networks .
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., oxazolidinone derivatives in ) to validate peak assignments .
Q. What experimental designs are recommended for investigating the compound’s biological activity, particularly its antibacterial potential?
- Methodological Answer:
- In Vitro Assays:
- MIC Determination: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Time-Kill Kinetics: Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 24 hours.
- Mechanistic Studies:
- Target Binding: Perform molecular docking with bacterial ribosome (50S subunit) using AutoDock Vina, focusing on oxazolidinone’s interaction with 23S rRNA .
- Resistance Profiling: Serial passage assays to evaluate mutation frequency in presence of sub-inhibitory concentrations .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Methodological Answer:
- Core Modifications: Synthesize analogs with variations in the oxazolidinone ring (e.g., substituents at C-5) and acetamide linker (e.g., replacing ethoxyphenyl with methoxy or halogenated groups) .
- Bioisosteric Replacement: Substitute the 4-fluorophenyl group with thiophene or pyridine to enhance solubility or target affinity .
- Data Analysis: Use multivariate regression models to correlate logP, polar surface area, and IC₅₀ values. Tools like MOE or Schrödinger Suite enable predictive SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
